molecular formula C19H16O6 B14158541 Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester CAS No. 64543-60-8

Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester

Cat. No.: B14158541
CAS No.: 64543-60-8
M. Wt: 340.3 g/mol
InChI Key: PPYZEJGRAGTFLG-UHFFFAOYSA-N
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Description

Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester is a complex organic compound with a unique structure that combines naphthalene and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid: Shares the benzodioxole moiety but lacks the naphthalene ring.

    Piperonylic acid: Another benzodioxole derivative with different substituents.

Uniqueness

Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester is unique due to its combined naphthalene and benzodioxole structure, which imparts distinct chemical and biological properties. This structural combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

64543-60-8

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 8,10-dimethoxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylate

InChI

InChI=1S/C19H16O6/c1-21-10-6-13-11(15(7-10)22-2)4-5-12-14(19(20)23-3)8-16-18(17(12)13)25-9-24-16/h4-8H,9H2,1-3H3

InChI Key

PPYZEJGRAGTFLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC3=C2C4=C(C=C3C(=O)OC)OCO4)C(=C1)OC

Origin of Product

United States

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